5-((3,4-dimethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-((3,4-dimethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,4-dimethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to yield the 1,2,3-triazole core.
Substitution Reactions: The introduction of the 3,4-dimethylphenyl and 3-methoxybenzyl groups is achieved through substitution reactions. These reactions may involve the use of appropriate halides or other leaving groups and nucleophiles under controlled conditions.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the triazole moiety.
Reduction: Reduction reactions may target the carboxamide group or the triazole ring.
Substitution: The aromatic rings and the triazole ring can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halides, sulfonates, and other leaving groups are used in substitution reactions, often in the presence of catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive agent, with studies exploring its antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to evaluate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-((3,4-dimethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.
Pathways: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
5-((3,4-dimethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide: This compound is unique due to its specific substitution pattern and functional groups.
Other Triazole Derivatives: Similar compounds include other triazole derivatives with different substituents, such as 1,2,3-triazole-4-carboxamides with various aromatic or aliphatic groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H21N5O2 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
5-(3,4-dimethylanilino)-N-[(3-methoxyphenyl)methyl]-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C19H21N5O2/c1-12-7-8-15(9-13(12)2)21-18-17(22-24-23-18)19(25)20-11-14-5-4-6-16(10-14)26-3/h4-10H,11H2,1-3H3,(H,20,25)(H2,21,22,23,24) |
InChI Key |
LZUUANMGMJWSBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC(=CC=C3)OC)C |
Origin of Product |
United States |
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